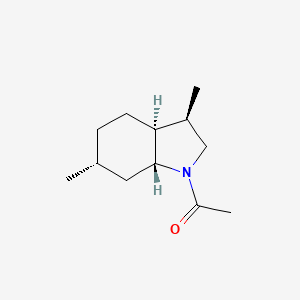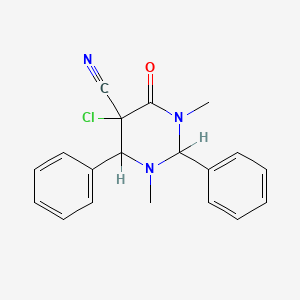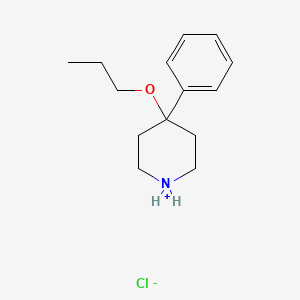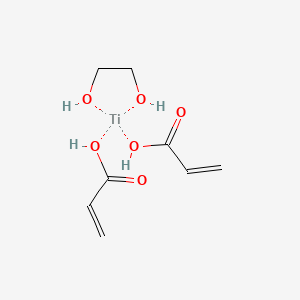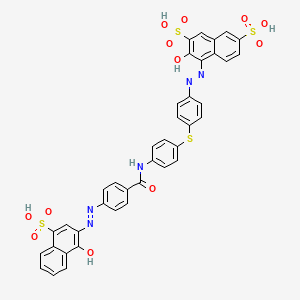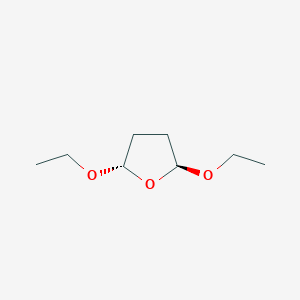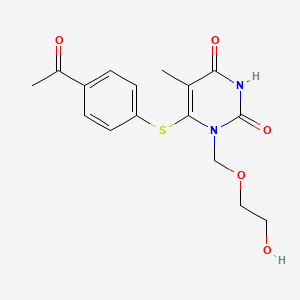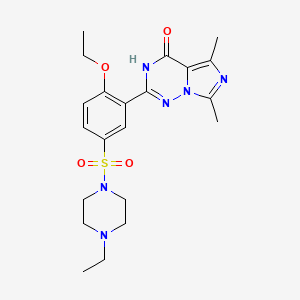
7-Despropyl 7-Methyl Vardenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Despropyl 7-Methyl Vardenafil is a derivative of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used as an impurity reference material in pharmaceutical research. The compound has a molecular formula of C21H28N6O4S and a molecular weight of 460.55 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Despropyl 7-Methyl Vardenafil involves multiple steps, starting from the parent compound VardenafilCommon reagents used in these reactions include N-bromosuccinimide (NBS) and various acids like H2SO4, HCl, and HNO3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
7-Despropyl 7-Methyl Vardenafil undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like N-bromosuccinimide (NBS).
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Involves the replacement of functional groups under specific conditions
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various acids like H2SO4, HCl, and HNO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted compounds .
Scientific Research Applications
7-Despropyl 7-Methyl Vardenafil is used in various scientific research applications, including:
Pharmaceutical Research: As an impurity reference material for the quality control of Vardenafil.
Neurology Research: Studied for its potential effects on memory, learning, and cognition.
Analytical Chemistry: Used as a standard in chromatographic and spectrophotometric analyses
Mechanism of Action
The mechanism of action of 7-Despropyl 7-Methyl Vardenafil is similar to that of Vardenafil. It inhibits cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to increased levels of cGMP, resulting in enhanced blood flow and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Vardenafil: The parent compound, used for treating erectile dysfunction.
Uniqueness
7-Despropyl 7-Methyl Vardenafil is unique due to its specific structural modifications, which make it valuable as an impurity reference material. Its distinct chemical properties allow for precise analytical measurements and quality control in pharmaceutical research .
Properties
CAS No. |
2169247-39-4 |
|---|---|
Molecular Formula |
C21H28N6O4S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H28N6O4S/c1-5-25-9-11-26(12-10-25)32(29,30)16-7-8-18(31-6-2)17(13-16)20-23-21(28)19-14(3)22-15(4)27(19)24-20/h7-8,13H,5-6,9-12H2,1-4H3,(H,23,24,28) |
InChI Key |
NUTCCLZNRHZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



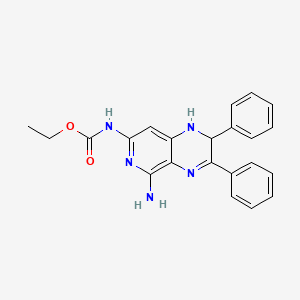

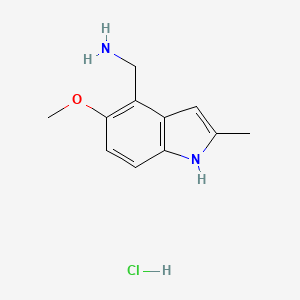
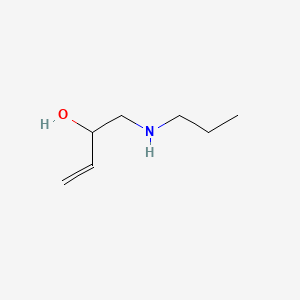
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
